Nitroaspirin

Descripción general

Descripción

Este compuesto está diseñado para conservar las propiedades antiinflamatorias y analgésicas de la aspirina al tiempo que reduce sus efectos secundarios gastrointestinales mediante la liberación de óxido nítrico . La nitroaspirina se ha investigado por su potencial para tratar diversas afecciones, incluidas las enfermedades cardiovasculares y la inflamación .

Métodos De Preparación

La síntesis de la nitroaspirina implica la unión covalente de un grupo donador de óxido nítrico a la molécula de aspirina. Un método común es la esterificación de la aspirina con un donador de óxido nítrico, como un éster de nitrato . La reacción generalmente requiere un catalizador ácido y se lleva a cabo en condiciones controladas de temperatura para asegurar la estabilidad del producto . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con pasos de purificación adicionales para garantizar la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

La nitroaspirina experimenta diversas reacciones químicas, incluidas:

Reducción: El grupo nitro en la nitroaspirina se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La nitroaspirina puede sufrir reacciones de sustitución, donde el grupo nitro es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y catalizadores como el paladio sobre carbón . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La nitroaspirina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de la nitroaspirina implica la liberación de óxido nítrico, que ejerce diversos efectos biológicos. El óxido nítrico es un potente vasodilatador que ayuda a relajar los vasos sanguíneos y mejorar el flujo sanguíneo . También tiene propiedades antiinflamatorias y puede inhibir la liberación de citoquinas proinflamatorias . Los objetivos moleculares de la nitroaspirina incluyen las enzimas ciclooxigenasas, que participan en la producción de mediadores inflamatorios . Al inhibir estas enzimas y liberar óxido nítrico, la nitroaspirina proporciona un doble mecanismo de acción que mejora sus efectos terapéuticos .

Comparación Con Compuestos Similares

La nitroaspirina forma parte de una clase de compuestos conocidos como fármacos antiinflamatorios no esteroideos donadores de óxido nítrico (NO-AINE). Compuestos similares incluyen:

Nitroparacetamol: Un derivado del paracetamol donador de óxido nítrico que exhibe propiedades hepatoprotectoras.

Nitroibuprofeno: Un derivado del ibuprofeno donador de óxido nítrico que tiene una toxicidad gastrointestinal reducida en comparación con el ibuprofeno tradicional.

Nitrodiclofenaco: Un derivado del diclofenaco donador de óxido nítrico que muestra efectos antiinflamatorios y analgésicos mejorados.

En comparación con estos compuestos, la nitroaspirina es única en su capacidad de combinar los beneficios conocidos de la aspirina con las ventajas adicionales de la liberación de óxido nítrico . Esta combinación mejora su potencial terapéutico al tiempo que minimiza los efectos secundarios .

Actividad Biológica

Nitroaspirin, also known as NCX 4016, is a derivative of aspirin that incorporates a nitro moiety, allowing it to release nitric oxide (NO) in biological systems. This unique structure endows this compound with distinct biological activities, particularly in anti-inflammatory, antiangiogenic, and cytotoxic effects. This article explores the various biological activities of this compound, supported by research findings and case studies.

This compound primarily acts as an irreversible inhibitor of cyclooxygenase-1 (COX-1), similar to aspirin. However, its mechanism is enhanced by the presence of the NO-donating moiety, which contributes to its anti-inflammatory properties.

- COX Inhibition : this compound irreversibly inhibits COX-1 and exhibits a slower inhibition rate compared to aspirin due to its structural modifications. Studies have shown that this compound can inhibit COX-1 activity in a dose-dependent manner, with significant effects observed at concentrations as low as 100 µM .

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various animal models.

- Carrageenan-Induced Oedema : In studies involving carrageenan-induced hindpaw oedema in rats, this compound exhibited superior anti-oedema activity compared to aspirin, particularly in the late phase of inflammation. The effective dose (ED50) for this compound was determined to be significantly lower than that for aspirin .

| Drug | Route of Administration | ED50 (µmol/kg) | Effectiveness |

|---|---|---|---|

| This compound | Intraperitoneal (i.p.) | 64.3 | More effective than aspirin |

| Aspirin | Intraperitoneal (i.p.) | >555 | Less effective |

| This compound | Oral (p.o.) | 154.7 | Similar effectiveness to aspirin |

| Aspirin | Oral (p.o.) | 242.8 | Similar effectiveness |

Antiangiogenic Properties

Research indicates that this compound possesses significant antiangiogenic properties. In vitro studies using bovine lung microvascular endothelial cells revealed that this compound inhibited angiogenesis in a dose-dependent manner, with nearly complete inhibition at concentrations around 100 µM .

- Mechanisms : The antiangiogenic effect is believed to be mediated through the generation of intracellular NO and the alteration of thiol-redox status, leading to reduced cell viability and impaired endothelial function .

Cytotoxic Effects

This compound has shown cytotoxic effects against cancer cells, particularly those resistant to conventional chemotherapy.

- Cisplatin-Resistant Ovarian Cancer : Studies have reported that this compound effectively inhibits the proliferation of cisplatin-resistant human ovarian cancer cells. This suggests potential therapeutic applications in overcoming drug resistance in cancer treatment .

Immune Modulation

This compound has been investigated for its effects on immune function in tumor-bearing hosts.

Propiedades

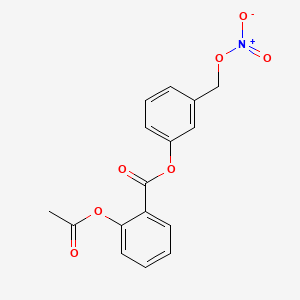

IUPAC Name |

[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJUJUOXKXMJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938618 | |

| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175033-36-0 | |

| Record name | 3-(Nitroxymethyl)phenyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175033-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroaspirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175033360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroaspirin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NCX-4016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH04H13L6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.